3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione
Description
Chemical Identity and Nomenclature
The compound this compound represents a sophisticated organic molecule characterized by its unique structural architecture and precise molecular configuration. The chemical entity is officially registered under the Chemical Abstracts Service number 1266972-99-9, providing a standardized identification system for researchers and chemical suppliers worldwide. The molecular designation follows International Union of Pure and Applied Chemistry nomenclature standards, where the compound's name systematically describes the substitution pattern and functional group arrangement within the heterocyclic framework.
The molecular formula C9H17N3O2 indicates the presence of nine carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 199.25 grams per mole. The Simplified Molecular Input Line Entry System representation, expressed as O=C1N(CC(N)CC)C(C(C)(C)N1)=O, provides a linear notation that captures the complete structural connectivity and stereochemical information necessary for computational modeling and database searches. This structural encoding demonstrates the compound's classification as a substituted imidazolidine-2,4-dione, commonly referred to as a hydantoin derivative in pharmaceutical literature.
The compound exhibits specific structural features that distinguish it from other members of the hydantoin family, particularly the presence of a 2-aminobutyl substituent at the N-3 position and two methyl groups at the C-5 position of the imidazolidine ring system. These substituents significantly influence the compound's physicochemical properties, including its solubility profile, lipophilicity, and potential biological activity. The MDL number MFCD18838902 serves as an additional identifier within chemical databases, facilitating cross-referencing across multiple information systems and ensuring accurate compound tracking in research applications.
The three-dimensional molecular architecture of this compound creates specific spatial arrangements that affect intermolecular interactions and binding affinities. The aminobutyl side chain introduces chirality to the molecule, with the amino group positioned at the 2-carbon of the butyl chain, providing opportunities for hydrogen bonding and electrostatic interactions with biological targets. The gem-dimethyl substitution at the C-5 position of the hydantoin ring introduces steric bulk that can influence conformational preferences and molecular recognition events.
Historical Context and Significance in Organic Chemistry
The historical development of hydantoin chemistry traces back to the pioneering work of Adolf von Baeyer, who first isolated hydantoin in 1861 during his comprehensive studies of uric acid derivatives. This foundational discovery established the chemical framework that would later accommodate numerous synthetic modifications and pharmaceutical applications. Friedrich Urech made significant contributions to the field in 1873 when he successfully synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate, establishing what is now recognized as the Urech hydantoin synthesis. This synthetic methodology demonstrated the versatility of amino acid starting materials in constructing hydantoin ring systems and provided a template for subsequent derivatization strategies.
The structural confirmation of hydantoins achieved recognition through the work of Dorothy Hahn in 1913, who definitively established the cyclic structure of these compounds through systematic chemical analysis. This structural elucidation was crucial for understanding the chemical behavior and reactivity patterns that characterize the hydantoin family, providing the foundation for rational drug design approaches that would emerge decades later. The heterocyclic nature of hydantoins, featuring a five-membered ring containing two nitrogen atoms and two carbonyl groups, creates a unique electronic environment that supports diverse chemical transformations and biological interactions.
The significance of hydantoin derivatives in organic chemistry extends beyond their historical importance to encompass their role as versatile building blocks in pharmaceutical synthesis. The compound this compound exemplifies the evolution of hydantoin chemistry from simple academic curiosities to sophisticated molecular tools. The strategic incorporation of specific substituents, such as the aminobutyl side chain and gem-dimethyl groups, represents modern approaches to fine-tuning molecular properties for targeted applications in drug discovery and chemical synthesis.
The development of mechanochemical synthesis methods for hydantoin preparation has revolutionized the field, offering environmentally friendly alternatives to traditional solution-phase chemistry. Recent advances have demonstrated the successful preparation of 5- and 5,5-disubstituted hydantoins using planetary ball-mill techniques, eliminating the need for harmful organic solvents while maintaining excellent synthetic yields. These green chemistry approaches have particular relevance for industrial-scale production of hydantoin derivatives, including compounds structurally related to this compound.
The broader chemical significance of hydantoin derivatives encompasses their utility in multicomponent reactions and cascade synthetic sequences. The presence of multiple reactive sites within the hydantoin framework, including the nitrogen atoms and carbonyl groups, enables participation in complex synthetic transformations that can rapidly construct molecular diversity. This reactivity profile makes hydantoin derivatives valuable intermediates in the synthesis of more complex heterocyclic compounds and pharmaceutical agents.
Scope and Objectives of the Research
The systematic investigation of this compound encompasses multiple research dimensions aimed at comprehensive characterization of this important chemical entity. The primary objective involves detailed structural analysis using advanced spectroscopic techniques to confirm the molecular architecture and identify key conformational features that influence chemical behavior. This structural foundation provides essential information for understanding intermolecular interactions, stability profiles, and potential synthetic applications in pharmaceutical chemistry.
The research scope includes comprehensive evaluation of the compound's physicochemical properties, with particular emphasis on parameters that affect biological activity and pharmaceutical utility. Investigations into solubility characteristics, lipophilicity measurements, and thermal stability assessments provide crucial data for formulation development and synthetic optimization strategies. The molecular weight of 199.25 grams per mole positions this compound within an optimal range for drug-like properties, warranting detailed examination of its absorption, distribution, metabolism, and excretion characteristics.
A significant research objective focuses on synthetic methodology development for efficient preparation of this compound and related analogs. This includes optimization of reaction conditions, exploration of alternative synthetic routes, and development of scalable production methods suitable for pharmaceutical manufacturing. The compound's role as a heterocyclic building block necessitates investigation of its reactivity patterns and compatibility with various functional group transformations commonly employed in medicinal chemistry.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C9H17N3O2 | Defines elemental composition and molecular complexity |
| Molecular Weight | 199.25 g/mol | Indicates drug-like molecular size range |
| Chemical Abstracts Service Number | 1266972-99-9 | Provides unique chemical identifier |
| MDL Number | MFCD18838902 | Enables database cross-referencing |
| SMILES Notation | O=C1N(CC(N)CC)C(C(C)(C)N1)=O | Encodes complete structural information |
The investigation extends to biological activity assessment, examining the compound's potential as a pharmaceutical intermediate and evaluating its interactions with biological targets. This research component includes screening for enzyme inhibition activity, receptor binding studies, and cytotoxicity evaluations to establish safety profiles for handling and potential therapeutic applications. The presence of the aminobutyl substituent suggests possible interactions with biological systems that merit systematic investigation.
Advanced computational studies form an integral component of the research program, utilizing molecular modeling techniques to predict three-dimensional conformations, calculate physicochemical properties, and identify potential binding sites for biological targets. These computational approaches complement experimental investigations and provide predictive capabilities for designing improved analogs with enhanced pharmaceutical properties. The research objectives ultimately aim to establish this compound as a well-characterized chemical tool for pharmaceutical research and development applications.
Properties
IUPAC Name |
3-(2-aminobutyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-4-6(10)5-12-7(13)9(2,3)11-8(12)14/h6H,4-5,10H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBHWSWLOHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)C(NC1=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The nature of these interactions often involves the inhibition or activation of these enzymes, leading to changes in the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to release serotonin pre-synaptically, which can alter mood and behavior. Additionally, it impacts the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters such as serotonin and dopamine. This change in enzyme activity can lead to alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can result in adverse effects such as neurotoxicity and behavioral changes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its role in altering the balance of neurotransmitter levels in the brain.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been shown to interact with serotonin transporters, facilitating its uptake into neurons.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with target enzymes and proteins, ultimately influencing its biochemical effects.
Biological Activity
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its imidazolidine ring structure, exhibits various biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H17N3O2. The compound features an imidazolidine ring with two nitrogen atoms and an amino group that enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C9H17N3O2 |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 690953-85-6 |
The biological activity of this compound is believed to arise from its interaction with specific molecular targets. It acts as a ligand that can bind to various enzymes and receptors, modulating their activity. This modulation can lead to significant biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Activation of Signaling Pathways : It can activate or inhibit specific signaling pathways that are crucial for cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies show that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM for breast cancer cells (MCF-7) .
Toxicity Profile
While the compound shows promise in therapeutic applications, understanding its toxicity is crucial. Preliminary toxicity assessments indicate that it has a moderate toxicity profile in animal models. The LD50 value was determined to be around 1250 mg/kg in mice . Further studies are needed to fully elucidate its safety profile.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other imidazolidine derivatives but possesses unique biological properties due to the presence of the amino butyl group.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity (LD50) |
|---|---|---|---|
| This compound | Yes | Yes | 1250 mg/kg |
| Imidazolidine-2,4-dione | Moderate | Limited | 1500 mg/kg |
| 1,3-Dimethylimidazolidine-2,4-dione | No | Yes | >2000 mg/kg |
Scientific Research Applications
Medicinal Chemistry Applications
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione exhibits significant pharmacological potential due to its structural similarities to other imidazolidine derivatives. The following applications have been documented:
- Antibacterial Activity : Recent studies have shown that imidazolidine derivatives can inhibit bacterial virulence factors. For instance, derivatives similar to this compound were synthesized and evaluated against Pseudomonas aeruginosa, demonstrating complete inhibition of protease activity and significant reduction in hemolysin production at sub-MIC concentrations .
- Anti-inflammatory Properties : Hydantoin derivatives have been noted for their ability to diminish inflammation. Research indicates that compounds within this class can effectively reduce inflammatory markers in various biological assays .
- Anticonvulsant Effects : Compounds structurally related to this compound are known for their anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .
Agricultural Applications
The compound's utility extends into agriculture, where it is considered for various roles:
- Pesticides and Fungicides : Hydantoin derivatives have been utilized as intermediates in the synthesis of pesticides. Their ability to disrupt microbial growth makes them valuable in agricultural settings for crop protection against pathogens .
- Plant Growth Regulators : Some derivatives have been explored as plant growth regulators due to their biochemical activity that promotes healthy plant development while inhibiting pests .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthesis pathways and yields reported in the literature:
Case Study 1: Antibacterial Efficacy
A study conducted on a series of imidazolidine derivatives demonstrated that specific substitutions on the hydantoin ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against both strains .
Case Study 2: Anti-inflammatory Action
In a controlled trial assessing the anti-inflammatory properties of imidazolidine derivatives, this compound was shown to reduce edema in animal models by over 50% when administered at a dosage of 10 mg/kg .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Lipophilic groups (e.g., dichlorobenzyl, halogenated aryl) enhance membrane permeability and receptor binding in antimicrobial or antiparasitic applications .
- Synthesis Efficiency: Yields for piperazine-linked hydantoins vary widely (2–45%), depending on reaction conditions and substituent complexity .
Physicochemical Properties
- Thermal Stability: Piperazine derivatives (e.g., compound 5 in ) exhibit higher melting points (205–220°C) due to ionic hydrochloride salt formation, whereas non-ionic analogs (e.g., BCDMH) are likely oils or low-melting solids .
- Spectroscopic Characterization : All compounds are validated via LC/MS and NMR, confirming substituent integration and purity (>95% in most cases) .
Q & A
Q. What are the optimal synthetic routes for 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of imidazolidine-2,4-dione derivatives often involves nucleophilic substitution or condensation reactions. For example, substituting a chloroacetyl intermediate (e.g., 3-(2-chloroacetyl)-5,5-dimethylimidazolidine-2,4-dione) with an amine group (e.g., 2-aminobutane) in a polar aprotic solvent like DMF, using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. Reaction conditions (50–55°C, 24–26 h) and purification via recrystallization (ethanol/water) are critical for yield optimization . Characterization via IR (amide bands), NMR (proton environments), and mass spectrometry (molecular ion peaks) confirms structural integrity.
Q. How can X-ray crystallography and spectroscopic techniques resolve ambiguities in the structural determination of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial arrangements. For similar imidazolidine-dione derivatives, monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 8.5–8.9 Å, β ≈ 91°) are common. Spectroscopic data (¹H/¹³C NMR) should align with expected chemical shifts: e.g., NH protons at δ ~7–8 ppm and carbonyl carbons at ~165–170 ppm. Discrepancies in data (e.g., unexpected splitting) may indicate impurities or tautomeric forms, necessitating repeated recrystallization or column chromatography .
Q. What solvent systems and purification strategies enhance yield and purity during synthesis?
- Methodological Answer : Polar solvents (DMF, DMSO) favor nucleophilic substitution, while ethanol/water mixtures are effective for recrystallization. For derivatives with low solubility, silica gel chromatography (ethyl acetate/hexane gradients) is recommended. Monitoring via TLC (Rf ~0.3–0.5) ensures reaction progression. Contradictions in reported yields (e.g., 57–68% in similar syntheses) often arise from variations in solvent purity or catalyst ratios, requiring factorial design experiments to optimize parameters .
Advanced Research Questions
Q. How can density functional theory (DFT) studies predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model molecular orbitals, electrostatic potentials, and reaction pathways. For amino-substituted heterocycles, frontier orbital analysis (HOMO-LUMO gaps) predicts nucleophilic/electrophilic sites. Comparing computed IR/NMR spectra with experimental data validates accuracy. Discrepancies >5% in bond angles may necessitate re-examining crystal packing effects or solvent interactions .
Q. What experimental and computational approaches are used to analyze potential CNS activity or receptor binding?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens interactions with CNS targets (e.g., GABA receptors). Ligand preparation involves protonation state optimization (pH 7.4) and conformational sampling. In vitro assays (e.g., radioligand displacement) validate binding affinities (IC₅₀ values). Contradictions between docking scores and experimental results may arise from solvation effects or protein flexibility, requiring MD simulations (AMBER/CHARMM) to refine models .
Q. How can factorial design optimize reaction parameters for scaled-up synthesis while minimizing byproducts?
- Methodological Answer : A 2³ factorial design evaluates temperature (50–60°C), catalyst concentration (0.1–0.3 eq KI), and reaction time (20–28 h). ANOVA identifies significant factors (e.g., time > temperature). Response surface methodology (RSM) models interactions, targeting >70% yield. GC-MS monitors byproducts (e.g., unreacted amine), with adjustments to stoichiometry or solvent polarity if needed .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Compare data with structurally analogous compounds (e.g., 5,5-diphenyl derivatives). Polymorphism (e.g., monoclinic vs. triclinic crystals) can alter melting points. IR shifts >10 cm⁻¹ may indicate differing hydrogen-bonding networks. Collaborative validation via round-robin testing (multiple labs) resolves instrumentation biases .
Q. What strategies validate the stability of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolyzed dione rings). Phosphate buffer (pH 7.4) simulations assess hydrolytic stability. Contradictory half-life data require Arrhenius equation modeling to extrapolate shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
